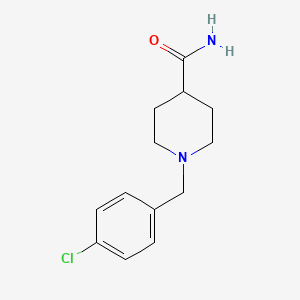

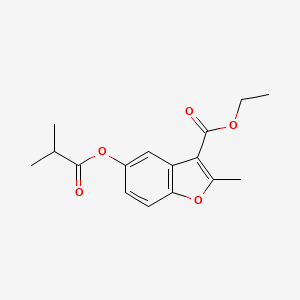

N-(4-氟苯基)-N'-(4-甲基-2-吡啶基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of urea derivatives, including those with structures similar to N-(4-fluorophenyl)-N'-(4-methyl-2-pyridinyl)urea, often involves the reaction of specific isocyanates with amines or anilines. For example, Danilov et al. (2020) describe the synthesis of N-(4-oxoadamantan-1-yl)-N′-[fluoro(chloro)phenyl]ureas by reacting 1-isocyanatoadamantan-4-one with fluoro- and chlorosubstituted anilines, yielding products with potential as human soluble epoxide hydrolase inhibitors (Danilov et al., 2020). Similarly, Olma et al. (2006) synthesized 4-[18F]fluorophenyl urea derivatives as model compounds via routes that used carbamate-4-nitrophenylesters as intermediates, indicating a method that could potentially be adapted for the synthesis of N-(4-fluorophenyl)-N'-(4-methyl-2-pyridinyl)urea (Olma et al., 2006).

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of urea linkages (N-C(=O)-N) and is influenced by the substituents attached to the nitrogen atoms. Studies like those by Abad et al. (2006), which investigated the crystal structures of fluorinated N-(pyridin-4-yl)-N‘-phenylureas, highlight the role of fluorine substitution in affecting the solid-state organization of these molecules through intermolecular interactions (Abad et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of urea derivatives, including potential for hydrogen bonding and complexation, is a key aspect of their chemical properties. For instance, the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates has been studied, revealing insights into the substituent effect on complexation and hydrogen bonding within these compounds (Ośmiałowski et al., 2013).

Physical Properties Analysis

The physical properties of urea derivatives, such as solubility, melting points, and crystalline structure, are significantly influenced by the molecular structure and the nature of substituents. Research on the crystal structure of N-(p-methoxyphenyl)-N-prop-2-ynyl-urea, which has a high and rare value of symmetry-independent molecules (Z′=5), provides an example of how simple molecules can form complex solid-state structures, which might be reflective of the physical properties of related compounds (Kumar et al., 2000).

科学研究应用

药理活性和抗焦虑特性

对脲衍生物的研究在药理学领域显示出重要发现,特别是关于它们对中枢神经系统的作用。例如,Rasmussen 等人 (1978) 的一项研究发现,一系列与 N-(4-氟苯基)-N'-(4-甲基-2-吡啶基)脲在结构上相关的 N-芳基-N'-(1-甲基-2-吡咯烷基亚烷基)脲表现出显着的抗焦虑活性。发现具有各种苯基取代基的这类化合物具有有效的肌肉松弛特性,暗示了它们在治疗焦虑症和肌肉紧张症方面的潜在治疗应用,而不会产生通常与此类治疗相关的镇静作用 (Rasmussen 等人,1978).

植物生长中的细胞分裂素活性

脲衍生物也因其对植物生长和发育至关重要的细胞分裂素活性而被探索。Takahashi 等人 (1978) 合成了并测试了各种 N-苯基-N'-(4-吡啶基)脲衍生物,包括类似于 N-(4-氟苯基)-N'-(4-甲基-2-吡啶基)脲的结构,以促进烟草愈伤组织生长的能力。他们的研究结果表明,某些衍生物在非常低的浓度下表现出细胞分裂素活性,与已知的植物生长调节剂相当甚至超过已知的植物生长调节剂。这表明潜在的农业应用,特别是在通过靶向细胞分裂素模拟来增强植物生长和产量 (Takahashi 等人,1978).

超分子组装和氢键

在超分子化学领域,脲衍生物作为构建复杂分子组装体的关键构建模块。Troff 等人 (2012) 研究了二-(间-吡啶基)-脲配体形成金属超分子大环的能力。这些结构因其在催化、分子识别和材料科学中的潜在应用而具有重要意义。该研究重点介绍了这些配体中的脲羰基如何提供氢键位点,这是组装体稳定性和功能的核心,展示了脲衍生物在设计功能性分子结构方面的多功能性 (Troff 等人,2012).

生物分子成像的荧光探针

在生物成像领域,脲衍生物已作为荧光探针的组成部分找到了应用。Lavis 等人 (2006) 开发了一种基于罗丹明衍生物的“潜伏”荧光团,其中脲修饰起着至关重要的作用。这种创新方法允许选择性地揭示荧光以响应特定的生化活性,为研究具有高空间和时间分辨率的动态生物过程提供了强大的工具 (Lavis 等人,2006).

属性

IUPAC Name |

1-(4-fluorophenyl)-3-(4-methylpyridin-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O/c1-9-6-7-15-12(8-9)17-13(18)16-11-4-2-10(14)3-5-11/h2-8H,1H3,(H2,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQCVHSZAYPNKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)-3-(4-methylpyridin-2-yl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5512777.png)

![5-bromo-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]nicotinohydrazide](/img/structure/B5512787.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5512800.png)

![5-isopropyl-3-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5512841.png)

![7-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5512846.png)

![[4-(1-naphthoylamino)phenyl]acetic acid](/img/structure/B5512852.png)

![3-isopropyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5512862.png)

![methyl 2-{[4-(methylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5512866.png)